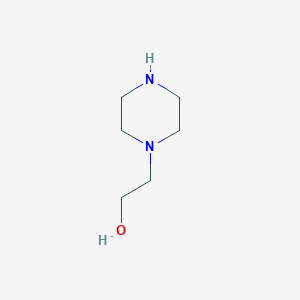

1-(2-Hydroxyethyl)piperazine

描述

Structure

3D Structure

属性

IUPAC Name |

2-piperazin-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c9-6-5-8-3-1-7-2-4-8/h7,9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCSWCVEJLETKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021853 | |

| Record name | 1-Piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Light yellow liquid; [Aldrich MSDS] | |

| Record name | 1-Piperazineethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Piperazineethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10272 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

103-76-4 | |

| Record name | 1-Piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxyethyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxyethyl)piperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Hydroxyethyl)piperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Hydroxyethyl)piperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperazineethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-piperazin-1-ylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-HYDROXYETHYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7VXS31ZFP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Hydroxyethyl)piperazine from Piperazine and Ethylene Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Hydroxyethyl)piperazine, a crucial intermediate in the pharmaceutical and chemical industries. The document details the core chemical reaction between piperazine (B1678402) and ethylene (B1197577) oxide, including reaction mechanisms, experimental protocols, and industrial-scale production considerations. Emphasis is placed on safety, reaction optimization, and purification strategies to obtain a high-purity product.

Introduction

This compound, also known as N-(2-hydroxyethyl)piperazine, is a versatile heterocyclic compound widely used as a building block in the synthesis of active pharmaceutical ingredients (APIs), such as the antipsychotic drug fluphenazine. Its utility also extends to the production of corrosion inhibitors, surfactants, and synthetic fibers.[1] The primary industrial synthesis route involves the reaction of piperazine with ethylene oxide. This guide will delve into the technical aspects of this important transformation.

Reaction Mechanism and Kinetics

The synthesis of this compound from piperazine and ethylene oxide proceeds via a nucleophilic ring-opening of the epoxide. The nitrogen atom of the piperazine acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring. This results in the opening of the strained three-membered ring and the formation of a zwitterionic intermediate, which is then protonated to yield the final product.

The reaction is typically carried out in the presence of a proton source, such as water, which facilitates the ring-opening and protonation steps. The kinetics of piperazine ethoxylation have been studied in the temperature range of 343-363 K, with water acting as a catalyst.

A primary challenge in this synthesis is controlling the selectivity towards the mono-substituted product, this compound. The product itself contains a secondary amine that can further react with ethylene oxide to form the di-substituted byproduct, 1,4-bis(2-hydroxyethyl)piperazine.[2]

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Hydroxyethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxyethyl)piperazine, also known as N-(2-hydroxyethyl)piperazine or HEP, is a substituted piperazine (B1678402) derivative that serves as a crucial building block in organic synthesis.[1][2] Its unique bifunctional nature, possessing both a secondary amine and a primary alcohol, makes it a versatile intermediate in the production of a wide array of commercially significant compounds.[3][4][][6][7][8] This guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and relevant biological pathway diagrams, to support its application in research and development, particularly within the pharmaceutical industry. The piperazine moiety is a common scaffold in many active pharmaceutical ingredients (APIs), including antihistamines, antidepressants, and antipsychotics.[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These parameters are critical for understanding the compound's behavior in various chemical and biological systems, influencing factors such as solubility, absorption, and reactivity.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C6H14N2O | [4][6][9][10][11][12][13][14] |

| Molecular Weight | 130.19 g/mol | [3][4][6][7][10][11][13][14][15][16][17] |

| Appearance | Colorless to pale yellow oily liquid | [1][2][4][6][9] |

| Melting Point | -38.5 °C to -39 °C | [2][3][4][9][10][15][18] |

| Boiling Point | 242 - 246 °C | [2][3][4][][6][8][9][10][15][18][19][20][21] |

| Density | 1.06 - 1.061 g/mL at 25 °C | [2][3][4][][6][8][9][10][15][19][20][21] |

| Refractive Index (n20/D) | 1.506 - 1.5065 | [2][4][][6][7][8][9][10][19][20][22] |

| Vapor Pressure | 0.007 hPa at 20 °C; 3 mbar at an unspecified temperature | [4][6][9][10][18] |

| Flash Point | 135 °C (275 °F) | [3][7][15][18][19][20][21] |

| Autoignition Temperature | 280 °C | [4][6][10] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Reference |

| Water Solubility | Miscible | [2][3][4][6][9][10][17] |

| Solubility in Organic Solvents | Miscible with ethanol, acetone, ether, and benzene. Slightly soluble in chloroform (B151607) and methanol. Immiscible in hexane. | [2][3][4][6][7][9][10][17] |

| pKa | 14.96 ± 0.10 (Predicted) | [2][4][6][9][10] |

| LogP | -1.47 at 25 °C | [4][6][9][10] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory procedures.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is determined by potentiometric titration, which involves monitoring the pH of a solution as a titrant of known concentration is added.

Protocol:

-

Calibration: Calibrate a pH meter using standard buffer solutions at pH 4, 7, and 10.[23]

-

Sample Preparation: Prepare a 1 mM solution of this compound in deionized water.[24] To maintain a constant ionic strength, add a background electrolyte such as 0.15 M potassium chloride.[23]

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[24] Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Titration: Titrate the solution with a standardized solution of 0.1 M hydrochloric acid (HCl). Add the titrant in small, precise increments (e.g., 0.05-0.1 mL) and record the pH after each addition, allowing the reading to stabilize.[24]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the resulting titration curve. This can be more accurately found by plotting the first or second derivative of the curve.[25][26]

Determination of Melting Point by Capillary Method

The melting point of a substance is the temperature at which it changes state from solid to liquid. For substances that are liquid at room temperature, the freezing point is determined, which is thermodynamically the same as the melting point.

Protocol:

-

Sample Preparation: A small amount of this compound is cooled until it solidifies. The solid sample is then finely powdered.

-

Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.[27]

-

Measurement: The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[7][28][29] A preliminary rapid heating can be done to find an approximate melting range.[28]

-

Observation: A second, more accurate measurement is performed with a slow heating rate (1-2 °C per minute) near the expected melting point.[29] The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[27]

Determination of Boiling Point by Distillation Method

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Protocol:

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Addition: A small volume (e.g., 5-10 mL) of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is heated gently. The thermometer bulb should be positioned so that its top is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.[11]

-

Measurement: As the liquid boils and the vapor condenses, the temperature will stabilize. This stable temperature is recorded as the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.[13]

Determination of Density by Pycnometer

Density is the mass of a substance per unit volume. A pycnometer is a flask with a precise, known volume used for accurate density measurements.

Protocol:

-

Pycnometer Preparation: A clean, dry pycnometer is weighed accurately.

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The flask is stoppered, and any excess liquid is wiped from the outside.

-

Weighing: The filled pycnometer is weighed.

-

Temperature Control: The measurements should be carried out at a constant temperature (e.g., 25 °C) by placing the pycnometer in a water bath.[14]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Protocol:

-

Qualitative Assessment: To a test tube containing a small amount (e.g., 1 mL) of the solvent (water, ethanol, etc.), add this compound dropwise with vigorous shaking. Observe if a single phase is formed.

-

Quantitative Measurement (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent in a sealed flask.[30]

-

The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[30]

-

The mixture is then allowed to stand to let the undissolved solute settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any suspended solid particles.

-

The concentration of the solute in the filtrate is determined using a suitable analytical technique (e.g., chromatography, spectroscopy). This concentration represents the solubility of the compound in that solvent at that temperature.

-

Determination of Partition Coefficient (LogP) by Shake-Flask Method

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.

Protocol:

-

Solvent Saturation: n-octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate (B84403) buffer) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[1]

-

Sample Preparation: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

Partitioning: A known volume of the solution is mixed with a known volume of the other saturated solvent in a separatory funnel or vial.[2]

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases and then centrifuged to ensure complete phase separation.[31]

-

Concentration Analysis: The concentration of the solute in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[32]

Biological Context: Signaling Pathways

This compound is a key intermediate in the synthesis of various neuroleptic agents, which often exert their therapeutic effects by modulating neurotransmitter signaling pathways in the central nervous system. The two primary targets for many of these drugs are the dopamine (B1211576) and serotonin (B10506) receptor systems.

Dopamine Receptor Signaling

Dopamine receptors are G-protein coupled receptors (GPCRs) that are crucial for motor control, motivation, and cognitive functions.[][10][18][20] They are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[][9][18] D1-like receptors typically couple to Gs/olf proteins, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.[18] D2-like receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[][9][18]

Serotonin Receptor Signaling

Serotonin (5-hydroxytryptamine or 5-HT) receptors are another large family of GPCRs (with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel) that are involved in regulating mood, appetite, and sleep.[3][4][15] These receptors are coupled to various G-proteins, leading to diverse downstream effects. For instance, 5-HT1 receptors are typically coupled to Gi/o proteins, leading to inhibition of adenylyl cyclase, while 5-HT2 receptors are coupled to Gq/11 proteins, activating the phospholipase C pathway.[4]

Experimental Workflow: Synthesis of a Piperazine Derivative

The following diagram illustrates a generalized workflow for the synthesis of a more complex piperazine derivative using this compound as a starting material. This type of synthesis is common in drug discovery and development.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-characterized physicochemical properties. Its high water solubility and dual reactivity make it an ideal starting material for the synthesis of a diverse range of compounds, particularly in the pharmaceutical industry. A thorough understanding of its properties, as detailed in this guide, is essential for its effective application in research and development, enabling the rational design and synthesis of novel molecules with desired biological activities.

References

- 1. LogP / LogD shake-flask method [protocols.io]

- 2. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. westlab.com [westlab.com]

- 8. sfdchem.com [sfdchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. knowledge.reagecon.com [knowledge.reagecon.com]

- 15. researchgate.net [researchgate.net]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. Density - Wikipedia [en.wikipedia.org]

- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 19. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 20. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 21. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 22. quora.com [quora.com]

- 23. applications.emro.who.int [applications.emro.who.int]

- 24. dergipark.org.tr [dergipark.org.tr]

- 25. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 26. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. SSERC | Melting point determination [sserc.org.uk]

- 29. chem.ucalgary.ca [chem.ucalgary.ca]

- 30. lup.lub.lu.se [lup.lub.lu.se]

- 31. encyclopedia.pub [encyclopedia.pub]

- 32. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(2-Hydroxyethyl)piperazine (CAS: 103-76-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxyethyl)piperazine, also known as N-(2-hydroxyethyl)piperazine, is a versatile heterocyclic organic compound featuring a piperazine (B1678402) ring substituted with a hydroxyethyl (B10761427) group. Its unique bifunctional nature, possessing both a nucleophilic secondary amine and a primary alcohol, makes it a valuable building block and intermediate in a wide array of chemical syntheses. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, key applications, and its role in the development of pharmaceuticals.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow, viscous liquid at room temperature.[1][2] It is miscible with water and soluble in various organic solvents, including ethanol (B145695) and acetone.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citations |

| CAS Number | 103-76-4 | [1] |

| Molecular Formula | C₆H₁₄N₂O | [1] |

| Molecular Weight | 130.19 g/mol | [1] |

| Appearance | Clear colorless to pale yellow oily liquid | [1][4] |

| Melting Point | -38.5 °C | [1] |

| Boiling Point | 246 °C (lit.) | [1][4] |

| Density | 1.061 g/mL at 25 °C (lit.) | [1][5] |

| Flash Point | >110 °C (>230 °F) | [1] |

| Refractive Index (n20/D) | 1.506 (lit.) | [1][5] |

| Water Solubility | Miscible | [1][3] |

| pKa | 14.96 ± 0.10 (Predicted) | [1] |

| LogP | -1.47 at 25°C | [6] |

Synthesis of this compound

Several synthetic routes to this compound have been established, primarily involving the reaction of piperazine with ethylene (B1197577) oxide or the reductive cyclization of ethanolamine (B43304) derivatives.

General Synthesis Workflow

The most common industrial synthesis involves the direct reaction of piperazine with ethylene oxide. This process requires careful control to manage the exothermicity of the reaction and to optimize the yield of the mono-substituted product over the di-substituted by-product, 1,4-bis(2-hydroxyethyl)piperazine.

Experimental Protocol: Synthesis from Piperazine and Ethylene Oxide

This protocol is a representative laboratory-scale procedure based on established industrial methods.

Objective: To synthesize this compound by reacting piperazine with ethylene oxide in a controlled manner.

Materials:

-

Piperazine (anhydrous)

-

Methanol (solvent)

-

Ethylene oxide (gas)

-

Ice bath

-

Round bottom flask (3-neck) equipped with a gas inlet tube, mechanical stirrer, and condenser

Procedure:

-

Reaction Setup: In a 3-liter round bottom flask, dissolve 672 g of piperazine in 1600 ml of methanol. Equip the flask with a mechanical stirrer, a gas inlet tube extending below the surface of the solution, and a condenser.

-

Controlled Addition: Place the flask in a water/ice bath to maintain the reaction temperature between 15-25 °C.

-

Ethoxylation: Slowly bubble ethylene oxide gas (103 g) into the stirred solution. The temperature must be carefully monitored and controlled with ice to manage the exothermic reaction.

-

Reaction Completion: After the addition of ethylene oxide is complete, remove the ice bath and warm the reaction mixture to 60 °C. Continue stirring for an additional hour to ensure the reaction goes to completion.

-

Work-up and Purification: The resulting solution will contain unreacted piperazine, the desired product this compound, and the by-product 1,4-bis(2-hydroxyethyl)piperazine. The solvent (methanol) and unreacted piperazine are removed under reduced pressure.

-

Distillation: The crude product is then purified by vacuum distillation. The fraction boiling at 121-123 °C at 10 mmHg is collected as pure this compound.

Key Applications

The dual functionality of this compound makes it a crucial intermediate in several industrial and research applications.

Pharmaceutical Synthesis

The most significant application of this compound is as a key building block in the synthesis of active pharmaceutical ingredients (APIs), particularly for neuroleptic and antipsychotic drugs.[1][7][8] Its piperazine core is a common scaffold in centrally active compounds, and the hydroxyethyl tail provides a reactive handle for further molecular elaboration.

Example: Synthesis of Fluphenazine Fluphenazine is a potent typical antipsychotic medication used for treating schizophrenia.[9] The synthesis involves the N-alkylation of 2-(trifluoromethyl)phenothiazine (B42385) with a piperazine-containing side chain derived from this compound.

Mechanism of Action: Fluphenazine and the Dopamine (B1211576) D2 Receptor Fluphenazine exerts its antipsychotic effects primarily by acting as an antagonist at postsynaptic dopamine D2 receptors in the mesolimbic pathways of the brain.[10][11] These receptors are G-protein coupled receptors (GPCRs) linked to the Gαi subunit. Antagonism by fluphenazine blocks the normal signaling cascade initiated by dopamine.

This blockade prevents the Gαi subunit from inhibiting the enzyme adenylyl cyclase.[11][12] Consequently, the production of the second messenger cyclic AMP (cAMP) is not suppressed, which in turn affects the activity of Protein Kinase A (PKA) and downstream cellular signaling. This modulation of dopaminergic neurotransmission is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[11]

Polyurethane Catalysis

Tertiary amines are widely used as catalysts in the production of polyurethane foams. They accelerate the two main reactions: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).[1][2] this compound, as a tertiary amine, can function as a gelling catalyst. The catalytic mechanism involves the nitrogen atom of the piperazine ring forming a complex with the isocyanate group, which activates it for nucleophilic attack by the polyol's hydroxyl group.[6]

Table 2: Role of Amine Catalysts in Polyurethane Foam Production

| Parameter Affected | Effect of Amine Catalyst | Citations |

| Reaction Speed | Precisely controls the rate of gelation and blowing reactions, enabling shorter cycle times. | [1][4] |

| Foam Properties | Influences foam density, hardness, cell structure, and elasticity by balancing the two reactions. | [4] |

| Process Efficiency | Faster reaction times lead to higher productivity and improved manufacturing efficiency. | [1] |

Corrosion Inhibition

Piperazine and its derivatives are effective corrosion inhibitors for mild steel, particularly in acidic environments.[7] The mechanism involves the adsorption of the inhibitor molecule onto the metal surface. The nitrogen and oxygen atoms in this compound act as adsorption centers, donating lone pair electrons to the vacant d-orbitals of iron atoms. This forms a protective film that acts as a physical barrier, isolating the metal from the corrosive medium and retarding both anodic dissolution and cathodic hydrogen evolution.[7][13] Studies on similar piperazine derivatives have shown high inhibition efficiencies, often exceeding 90%.[3][14]

Biological Buffers

This compound is a structural component of HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), a zwitterionic buffering agent widely used in cell culture and biochemical assays.[6] HEPES is valued for its ability to maintain a stable physiological pH (typically 7.2-7.6) even with changes in carbon dioxide concentration, which is critical for maintaining cell viability and function outside of a CO₂ incubator.[6]

Experimental Protocol: Preparation of 1 M HEPES Buffer (pH 7.5)

Objective: To prepare a 1 M stock solution of HEPES buffer for use in biological experiments.

Materials:

-

HEPES (free acid powder, MW: 238.3 g/mol )

-

10 N Sodium Hydroxide (NaOH) solution

-

Deionized water (dH₂O)

-

Calibrated pH meter

-

Sterile filter (0.22 µm)

Procedure:

-

Dissolution: Dissolve 23.8 g of HEPES powder in 80 mL of dH₂O in a beaker with a magnetic stirrer.

-

pH Adjustment: Place the beaker on a stir plate and immerse a calibrated pH electrode. Slowly add 10 N NaOH dropwise while monitoring the pH. Continue adding NaOH until the pH of the solution reaches 7.5.

-

Final Volume: Carefully transfer the solution to a 100 mL volumetric flask. Add dH₂O to bring the final volume to exactly 100 mL.

-

Sterilization and Storage: Sterilize the buffer solution by passing it through a 0.22 µm filter into a sterile storage bottle. Store at 4°C.

Safety and Toxicology

This compound is classified as an irritant. It can cause skin irritation and serious eye damage.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Table 3: Toxicological Data

| Test Type | Species | Route | Value | Citations |

| LD50 (Acute Toxicity) | Rabbit | Oral | 4000 mg/kg | [12] |

| LD50 (Acute Toxicity) | Rabbit | Dermal | > 5000 mg/kg | [12] |

Hazard Statements:

In case of contact with eyes, rinse immediately and cautiously with water for several minutes. In case of skin contact, wash with plenty of soap and water. Seek medical attention if irritation persists.

Conclusion

This compound (CAS 103-76-4) is a chemical of significant industrial and academic importance. Its utility as a versatile intermediate is well-established, particularly in the synthesis of high-value pharmaceuticals like fluphenazine. Furthermore, its applications as a polyurethane catalyst, corrosion inhibitor, and a key component of biological buffers highlight its broad-ranging impact. A thorough understanding of its properties, synthesis, and reaction mechanisms is essential for researchers and developers seeking to leverage this compound in the creation of new materials and therapeutics. Proper handling and adherence to safety protocols are crucial when working with this chemical.

References

- 1. nbinno.com [nbinno.com]

- 2. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. topicsonchemeng.org.my [topicsonchemeng.org.my]

- 7. benthamopenarchives.com [benthamopenarchives.com]

- 8. US5455352A - Preparation of N-(2-hydroxyethyl)-piperazine - Google Patents [patents.google.com]

- 9. WO2017011283A1 - Process for making hydroxyethyl piperazine compounds - Google Patents [patents.google.com]

- 10. "An Improved Process For The Preparation Of Fluphenazine" [quickcompany.in]

- 11. tandfonline.com [tandfonline.com]

- 12. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. j-cst.org [j-cst.org]

- 14. researchgate.net [researchgate.net]

- 15. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]

Spectroscopic Analysis of 1-(2-Hydroxyethyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data of 1-(2-Hydroxyethyl)piperazine, a key building block in the synthesis of various pharmaceutical compounds. The guide details the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, offering insights into the molecular structure and functional groups of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | 3.64 | Triplet | 2H | -CH₂-OH |

| b | 2.90 | Broad Singlet | 1H | -OH, -NH |

| c | 2.52 | Triplet | 2H | -N-CH₂-CH₂-OH |

| d | 2.48 | Multiplet | 8H | Piperazine (B1678402) ring protons |

Spectral Interpretation: The ¹H NMR spectrum displays four distinct signals corresponding to the different proton environments in the molecule. The triplet at 3.64 ppm is assigned to the methylene (B1212753) protons adjacent to the hydroxyl group. The broad singlet at 2.90 ppm is characteristic of the exchangeable protons of the hydroxyl and the secondary amine groups. The triplet at 2.52 ppm corresponds to the methylene protons on the ethyl group attached to the piperazine nitrogen. The multiplet at 2.48 ppm represents the eight protons of the piperazine ring.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| 60.5 | -CH₂-OH |

| 59.3 | -N-CH₂-CH₂-OH |

| 53.9 | Piperazine ring carbons (C3, C5) |

| 46.0 | Piperazine ring carbons (C2, C6) |

Spectral Interpretation: The ¹³C NMR spectrum shows four signals, confirming the four distinct carbon environments in this compound. The signal at 60.5 ppm is attributed to the carbon of the hydroxymethyl group. The peak at 59.3 ppm corresponds to the methylene carbon of the ethyl group attached to the piperazine ring. The two signals at 53.9 ppm and 46.0 ppm are assigned to the non-equivalent carbons of the piperazine ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3350-3150 | Strong, Broad | O-H (alcohol) and N-H (secondary amine) stretching |

| 2940-2800 | Strong | C-H (alkane) stretching |

| 1450 | Medium | C-H bending |

| 1150-1050 | Strong | C-N stretching |

| 1050-1000 | Strong | C-O stretching |

Spectral Interpretation: The IR spectrum of this compound exhibits characteristic absorption bands confirming its structure. A strong and broad band in the region of 3350-3150 cm⁻¹ is indicative of the O-H stretching of the alcohol and N-H stretching of the secondary amine, likely with hydrogen bonding. The strong absorptions in the 2940-2800 cm⁻¹ range are due to the C-H stretching of the alkyl groups. The presence of strong bands for C-N stretching (1150-1050 cm⁻¹) and C-O stretching (1050-1000 cm⁻¹) further corroborates the structure.

Experimental Protocols

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 16 ppm

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 128

-

Relaxation Delay: 2.0 s

-

Spectral Width: 250 ppm

IR Spectroscopy

Sample Preparation: A thin film of neat this compound was placed between two potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

A background spectrum of the empty sample compartment was recorded prior to the sample analysis.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

An In-depth Technical Guide on the Solubility of 1-(2-Hydroxyethyl)piperazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Hydroxyethyl)piperazine in various organic solvents. Due to a notable absence of precise quantitative solubility data in publicly accessible literature, this document focuses on compiling the available qualitative information and presenting a detailed, generalized experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and pharmaceutical development who require an understanding of the solubility profile of this compound for applications ranging from reaction chemistry to formulation.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter that dictates the suitability of a solvent for a particular compound in various applications, including chemical synthesis, purification, and formulation. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. This compound, possessing both a polar hydroxyl group and a basic piperazine (B1678402) ring, exhibits a versatile solubility profile.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative data (e.g., expressed in g/100 mL or mol/L) for the solubility of this compound in a broad range of organic solvents. The available information is primarily qualitative. The following table summarizes the known qualitative solubility of this compound in common organic solvents.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Qualitative Solubility |

| Water | H₂O | 80.1 | Miscible[1][2][3] |

| Ethanol | C₂H₅OH | 24.5 | Miscible[2][4] |

| Acetone | CH₃COCH₃ | 20.7 | Miscible[2][4] |

| Benzene | C₆H₆ | 2.3 | Miscible with ether benzene[2][4] |

| Chloroform | CHCl₃ | 4.8 | Slightly Soluble[1][3][5] |

| Methanol | CH₃OH | 32.7 | Slightly Soluble[1][3][5] |

| Hexane | C₆H₁₄ | 1.9 | Immiscible[4] |

Note: The term "miscible" implies that the two substances can be mixed in all proportions to form a homogeneous solution.

Experimental Protocol for Solubility Determination: Shake-Flask Method

For researchers requiring precise quantitative solubility data, the isothermal shake-flask method is a reliable and widely accepted technique. The following is a detailed, generalized protocol for determining the solubility of a liquid solute like this compound in an organic solvent.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Calibrated flasks or vials with airtight seals

-

Syringes and syringe filters (chemically compatible with the solvent)

-

A suitable analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or a calibrated refractometer)

-

Volumetric flasks and pipettes for dilutions

2. Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask or vial. The excess is crucial to ensure that equilibrium with the undissolved phase is achieved.

-

-

Equilibration:

-

Place the sealed flasks in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the viscosity of the solution. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the flasks to rest in the thermostatic bath for at least 24 hours to ensure complete separation of the liquid and undissolved phases.

-

-

Sampling:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. To avoid contamination from the undissolved solute, it is critical not to disturb the sediment.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed vial. The filter should be of a material that does not interact with the solvent or solute.

-

-

Quantification:

-

Accurately weigh the filtered sample.

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze both the filtered sample and the standard solutions using a pre-validated analytical method (e.g., GC or HPLC).

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the sample.

-

-

Data Calculation:

-

The solubility can be expressed in various units, such as g/100 mL or mol/L, based on the determined concentration and the density of the solvent.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for solubility determination via the shake-flask method.

Conclusion

References

- 1. Cas 103-76-4,N-(2-Hydroxyethyl)piperazine | lookchem [lookchem.com]

- 2. N-(2-Hydroxyethyl) Piperazine, C6H14N2O, 103-76-4, 2-Piperazinoethanol, 1 (2 Hydroxyethyl) Piperazine [mallakchemicals.com]

- 3. sfdchem.com [sfdchem.com]

- 4. This compound, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound CAS#: 103-76-4 [m.chemicalbook.com]

The Multifaceted Role of 1-(2-Hydroxyethyl)piperazine in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxyethyl)piperazine is a versatile and valuable reagent in organic synthesis, prized for its unique combination of structural features. Possessing two nitrogen atoms with differing steric and electronic environments, as well as a primary alcohol, this molecule can function as a nucleophile, base, catalyst, and ligand. This technical guide provides an in-depth exploration of the mechanisms of action of this compound in a variety of organic transformations, supported by experimental data and detailed protocols.

Core Mechanisms of Action

The reactivity of this compound is primarily governed by the nucleophilicity of its two amine functionalities and the basicity of the piperazine (B1678402) ring. The presence of the hydroxyethyl (B10761427) group can also influence its solubility and participate in hydrogen bonding, further modulating its catalytic activity.

As a Nucleophile in Substitution Reactions

The secondary amine within the piperazine ring is a potent nucleophile, readily participating in substitution reactions. This is a cornerstone of its use as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

A prominent example is its role in the synthesis of Fluphenazine, an antipsychotic medication. In this synthesis, this compound acts as a nucleophile, displacing a leaving group on a phenothiazine (B1677639) backbone.

Experimental Protocol: Synthesis of a Fluphenazine Analogue

A general procedure for the N-alkylation of a phenothiazine core with a piperazine derivative is as follows:

-

To a solution of 2-(trifluoromethyl)-10H-phenothiazine (1 equivalent) in an appropriate solvent such as toluene (B28343) or xylene, add a base like sodium amide (NaNH2) or potassium carbonate (K2CO3) (1.2-1.5 equivalents).

-

Heat the mixture to reflux to facilitate the deprotonation of the phenothiazine nitrogen.

-

Add a solution of 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine (1.1 equivalents) dropwise to the reaction mixture.

-

Maintain the reaction at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled, and the mixture is washed with water to remove inorganic salts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired N-alkylated phenothiazine product.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary depending on the specific substrates and scale of the reaction.

Logical Relationship: Nucleophilic Substitution

Caption: Nucleophilic substitution pathway in Fluphenazine synthesis.

As a Basic Catalyst in Condensation Reactions

The basic nature of the piperazine ring allows this compound to function as an effective catalyst in various condensation reactions, such as the Knoevenagel condensation. In these reactions, it acts as a base to deprotonate an active methylene (B1212753) compound, generating a carbanion that then participates in a nucleophilic addition to a carbonyl group.

Knoevenagel Condensation

The Knoevenagel condensation is a key carbon-carbon bond-forming reaction. While specific data for this compound is not extensively documented in readily available literature, its structural analog, piperazine, is a known effective catalyst. The mechanism is expected to be analogous.

Experimental Protocol: Piperazine-Catalyzed Knoevenagel Condensation of Benzaldehyde (B42025) and Malononitrile (B47326)

-

In a round-bottom flask, combine benzaldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of piperazine (e.g., 10 mol%).

-

The reaction can often be performed under solvent-free conditions or in a minimal amount of a solvent like ethanol (B145695).

-

Stir the mixture at room temperature. The reaction is typically rapid, and its progress can be monitored by TLC.

-

Upon completion, the product can often be isolated by simple filtration if it precipitates, or by extraction following the addition of water and an organic solvent.

-

The crude product can be purified by recrystallization.

Quantitative Data for Piperazine-Catalyzed Knoevenagel Condensations

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time | Yield (%) |

| Benzaldehyde | Malononitrile | Piperazine | Ethanol | 5 min | 95 |

| 4-Chlorobenzaldehyde | Malononitrile | Piperazine | None | 10 min | 92 |

| 4-Methoxybenzaldehyde | Malononitrile | Piperazine | None | 15 min | 90 |

This data is representative of piperazine-catalyzed reactions and serves as a strong indicator of the expected performance of this compound under similar conditions.

Reaction Mechanism: Knoevenagel Condensation

Caption: Catalytic cycle of Knoevenagel condensation.

As a Promoter in Multicomponent Reactions

This compound can also act as a promoter or catalyst in multicomponent reactions (MCRs), which are powerful tools for building molecular complexity in a single step. One such example is the Biginelli reaction for the synthesis of dihydropyrimidinones.

Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. While typically acid-catalyzed, basic catalysts can also be employed. The role of this compound would be to facilitate the initial condensation steps.

Experimental Protocol: A Representative Biginelli Reaction

-

In a flask, mix benzaldehyde (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), urea (1.5 mmol), and a catalytic amount of an amine catalyst.

-

The reaction can be carried out neat or in a solvent such as ethanol.

-

Heat the mixture to reflux for several hours, monitoring by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and can be further purified by recrystallization.

Workflow: Biginelli Reaction

N-(2-Hydroxyethyl)piperazine: A Core Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Physicochemical Properties, Synthesis, and Applications of a Versatile Chemical Intermediate.

N-(2-Hydroxyethyl)piperazine, a heterocyclic organic compound, serves as a pivotal building block in a multitude of chemical syntheses. Its unique bifunctional nature, possessing both a secondary and a tertiary amine within a piperazine (B1678402) ring, as well as a primary hydroxyl group, makes it a versatile intermediate in the pharmaceutical, polymer, and specialty chemical industries. This technical guide provides a comprehensive overview of its fundamental characteristics, synthesis protocols, and key applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Core Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of N-(2-Hydroxyethyl)piperazine is essential for its effective application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of N-(2-Hydroxyethyl)piperazine

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄N₂O | |

| Molecular Weight | 130.19 g/mol | |

| CAS Number | 103-76-4 | |

| Appearance | Clear, colorless to pale yellow oily liquid | |

| Melting Point | -38.5 °C | |

| Boiling Point | 246 °C (lit.) | |

| Density | 1.061 g/mL at 25 °C (lit.) | |

| Flash Point | >230 °F (>110 °C) | |

| Solubility | Miscible with water, ethanol, acetone, and ether. Slightly soluble in chloroform (B151607) and methanol (B129727). | |

| pKa | 14.96 ± 0.10 (Predicted) | |

| Refractive Index | n20/D 1.506 (lit.) |

Table 2: Spectroscopic Data of N-(2-Hydroxyethyl)piperazine

| Spectroscopy | Key Data and Interpretation |

| ¹H NMR | The proton NMR spectrum provides characteristic signals for the protons on the piperazine ring and the hydroxyethyl (B10761427) group. In CDCl₃, typical chemical shifts are observed around 3.64 ppm for the methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH) and in the range of 2.48-2.90 ppm for the protons on the piperazine ring. |

| IR | The infrared spectrum exhibits characteristic absorption bands corresponding to the functional groups present in the molecule. A broad band in the region of 3100-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations are observed in the 2800-3000 cm⁻¹ region, and C-N stretching vibrations appear in the 1000-1200 cm⁻¹ range. |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |

Synthesis of N-(2-Hydroxyethyl)piperazine

N-(2-Hydroxyethyl)piperazine can be synthesized through several routes. A common and industrially significant method involves the reductive amination and cyclization of ethanolamines.

Experimental Protocol: Synthesis via Reductive Alkylation of Monoethanolamine and Diethanolamine (B148213)

This protocol is based on the principles described in U.S. Patent 4,338,443.[1]

Objective: To synthesize N-(2-Hydroxyethyl)piperazine through the reaction of monoethanolamine and diethanolamine in the presence of a hydrogenation-dehydrogenation catalyst.

Materials:

-

Monoethanolamine

-

Diethanolamine

-

Hydrogenation-dehydrogenation catalyst (e.g., comprising nickel, copper, and chromium)[1]

-

Hydrogen gas

-

Solvent (optional, e.g., water)

Equipment:

-

High-pressure reaction vessel (autoclave)

-

Heating and stirring apparatus

-

Gas inlet for hydrogen

-

Distillation apparatus for purification

Procedure:

-

Charging the Reactor: Charge the high-pressure reaction vessel with monoethanolamine and diethanolamine. The molar ratio of monoethanolamine to diethanolamine can be varied, for example, from 10:1 to 1:10.[1] A solvent such as water can be optionally added.

-

Catalyst Addition: Add the hydrogenation-dehydrogenation catalyst to the reaction mixture.

-

Pressurization: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired reaction pressure, typically in the range of 300 to 800 psig.[1]

-

Reaction: Heat the reaction mixture to a temperature between 125 °C and 250 °C with continuous stirring.[1] Maintain these conditions for a sufficient time to achieve the desired conversion.

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Product Isolation and Purification: Open the reactor and filter the reaction mixture to remove the catalyst. The resulting crude N-(2-Hydroxyethyl)piperazine can be purified by fractional distillation under reduced pressure.

Key Applications in Research and Drug Development

N-(2-Hydroxyethyl)piperazine is a valuable intermediate in the synthesis of a wide range of compounds, including active pharmaceutical ingredients (APIs).

Synthesis of Triethylenediamine (TEDA)

One of the significant applications of N-(2-Hydroxyethyl)piperazine is in the production of triethylenediamine (TEDA), also known as 1,4-diazabicyclo[2.2.2]octane (DABCO), a widely used catalyst in the polyurethane industry and a reagent in organic synthesis.

The following diagram illustrates a general workflow for the synthesis of TEDA from N-(2-Hydroxyethyl)piperazine.

Caption: Workflow for the synthesis of Triethylenediamine (TEDA).

Use in Pharmaceutical Synthesis

N-(2-Hydroxyethyl)piperazine is a key intermediate in the synthesis of various pharmaceutical compounds, particularly neuroleptic agents. For example, it is a precursor in the synthesis of the antipsychotic drug fluphenazine. The piperazine moiety is a common structural motif in many centrally acting drugs.

Analytical Characterization Protocols

Accurate characterization of N-(2-Hydroxyethyl)piperazine is crucial for quality control and for understanding its behavior in chemical reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To determine the purity and identify potential impurities in a sample of N-(2-Hydroxyethyl)piperazine.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the N-(2-Hydroxyethyl)piperazine sample in a suitable solvent (e.g., methanol or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS instrument.

-

GC Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation of components is achieved based on their boiling points and interactions with the stationary phase of the column. A typical temperature program would involve an initial hold at a lower temperature, followed by a gradual ramp to a higher temperature to elute all components.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting ions are separated based on their mass-to-charge ratio, and a mass spectrum is generated for each component.

-

Data Analysis: The retention time from the gas chromatogram and the mass spectrum of the main peak are compared with a reference standard to confirm the identity and purity of N-(2-Hydroxyethyl)piperazine. The mass spectra of any minor peaks can be used to identify impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of N-(2-Hydroxyethyl)piperazine.

Procedure:

-

Sample Preparation: Dissolve a small amount of the N-(2-Hydroxyethyl)piperazine sample (typically 5-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃, or deuterium (B1214612) oxide, D₂O) in an NMR tube.

-

Data Acquisition: Place the NMR tube in the NMR spectrometer and acquire the ¹H and ¹³C NMR spectra.

-

Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum to assign the signals to the different protons in the molecule. The ¹³C NMR spectrum will show distinct signals for each unique carbon atom, further confirming the structure.

Safety and Handling

N-(2-Hydroxyethyl)piperazine is classified as an irritant and can cause skin and serious eye irritation.[2][3] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

Conclusion

N-(2-Hydroxyethyl)piperazine is a chemical intermediate of significant industrial and academic interest. Its versatile reactivity, stemming from the presence of multiple functional groups, allows for its use in the synthesis of a diverse range of valuable compounds. A comprehensive understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for its safe and effective utilization in research and drug development.

References

The Nucleophilic Prowess of 1-(2-Hydroxyethyl)piperazine in Ring-Opening Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Hydroxyethyl)piperazine, a versatile and readily available building block, demonstrates significant utility as a nucleophile in the ring-opening of various strained heterocyclic compounds. Its unique structural features, possessing both a secondary amine for nucleophilic attack and a primary alcohol for further functionalization or influencing solubility, make it a valuable reagent in organic synthesis, particularly in the construction of pharmacologically active molecules. This technical guide provides an in-depth analysis of the application of this compound in the ring-opening of epoxides, aziridines, and cyclic anhydrides. Detailed experimental protocols, quantitative data on reaction outcomes, and mechanistic insights are presented to facilitate its effective use in research and development.

Introduction

The ring-opening of strained heterocycles, such as epoxides and aziridines, is a cornerstone of synthetic organic chemistry, providing a powerful method for the stereospecific introduction of vicinal functional groups. The choice of the nucleophile is critical in determining the efficiency, regioselectivity, and stereoselectivity of these transformations. This compound has emerged as a competent nucleophile due to the high nucleophilicity of its secondary amine, which can be further enhanced by the presence of the hydroxyl group through intramolecular hydrogen bonding or by acting as a proton shuttle. This guide explores the nuances of its reactivity with key classes of cyclic electrophiles.

Ring-Opening of Epoxides

The reaction of this compound with epoxides is a reliable method for the synthesis of β-amino alcohols, which are prevalent motifs in many biologically active compounds. The reaction typically proceeds via an SN2 mechanism, where the nucleophilic nitrogen of the piperazine (B1678402) attacks one of the electrophilic carbons of the epoxide, leading to the opening of the three-membered ring.

Regioselectivity

In the case of unsymmetrical epoxides, the regioselectivity of the nucleophilic attack is a key consideration. Under neutral or basic conditions, the reaction generally follows a concerted SN2 pathway, with the nucleophile attacking the less sterically hindered carbon atom. However, under acidic conditions, the reaction can exhibit SN1-like character, with the nucleophile attacking the more substituted carbon due to the stabilization of the partial positive charge in the transition state.[1] Lewis acid catalysis can also be employed to activate the epoxide and influence regioselectivity.

Quantitative Data

The following table summarizes the available quantitative data for the ring-opening of various epoxides with piperazine derivatives, including examples that are structurally analogous to reactions with this compound.

| Epoxide | Piperazine Derivative | Catalyst/Conditions | Solvent | Time | Yield (%) | Regioisomeric Ratio (major:minor) | Reference |

| (2R,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane | N-methylpiperazine | Microwave (300W, 80°C) | Ethanol (B145695) | 30 min | 92 | >99:1 | [2] |

| (2R,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane | N-ethylpiperazine | Microwave (300W, 80°C) | Ethanol | 30 min | 87 | >99:1 | [2] |

| (2R,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane | N-(4-fluorobenzyl)piperazine | Microwave (300W, 80°C) | Ethanol | 30 min | 89 | >99:1 | [2] |

| Styrene (B11656) Oxide | Aniline (as a model amine) | YCl3 (1 mol%) | Solvent-free, RT | 10 min | 96 | 95:5 | |

| Cyclohexene Oxide | Aniline (as a model amine) | YCl3 (1 mol%) | Solvent-free, RT | 30 min | 92 | - | |

| Propylene Oxide | Aniline (as a model amine) | YCl3 (1 mol%) | Solvent-free, RT | 15 min | 94 | 92:8 |

Experimental Protocols

Protocol 2.3.1: Microwave-Assisted Ring-Opening of (2R,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane with a Piperazine Derivative [2]

-

In a 50 mL round-bottom flask, charge (2R,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane (3.8 mmol) and the desired piperazine derivative (e.g., this compound, 3.8 mmol).

-

Add 5 mL of ethanol to the flask.

-

Stir the mixture under microwave irradiation for 30 minutes at 300 W and 80°C.

-

Allow the reaction mixture to cool to room temperature.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2.3.2: Lewis Acid-Catalyzed Ring-Opening of Styrene Oxide with an Amine (Generalizable)

-

To a mixture of styrene oxide (1 mmol) and an amine (e.g., this compound, 1 mmol), add YCl3 (0.01 mmol, 1 mol%).

-

Stir the reaction mixture at room temperature for the specified time (e.g., 10 minutes).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Signaling Pathways & Experimental Workflows

References

In-depth Technical Guide on the Thermal Stability of 1-(2-Hydroxyethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 1-(2-Hydroxyethyl)piperazine, a crucial parameter for its application in research, drug development, and industrial processes. Understanding the thermal behavior of this compound is essential for ensuring its safe handling, storage, and efficacy in various applications.

Introduction to the Thermal Properties of this compound

This compound, also known as N-(2-hydroxyethyl)piperazine (HEPZ), is a substituted piperazine (B1678402) derivative with a wide range of applications, including as a solvent for CO2 capture, a precursor in the synthesis of pharmaceuticals, and as a component in various chemical processes. Its thermal stability is a key factor influencing its suitability and performance in these roles.

Qualitative assessments indicate that this compound exhibits better thermal stability than its parent compound, piperazine. This enhanced stability, coupled with its high boiling point and good water solubility, makes it an attractive candidate for applications requiring elevated temperatures. This guide will delve into the available quantitative data and experimental methodologies to provide a detailed understanding of its thermal decomposition profile.

Physicochemical and Thermal Properties

A summary of the key physicochemical and thermal properties of this compound is presented in the table below. This data is essential for handling and process design.

| Property | Value | Reference |

| Molecular Formula | C6H14N2O | [1] |

| Molecular Weight | 130.19 g/mol | [1] |

| Boiling Point | 246 °C (literature) | [1] |

| Melting Point | -38.5 °C | |

| Flash Point | >110 °C (>230 °F) | [1] |

| Autoignition Temperature | Not available |

Thermal Decomposition Analysis

It is known that the thermal decomposition of amines like this compound can lead to the formation of various degradation products. For piperazine, thermal degradation products can include smaller amines, ammonia, and other complex organic molecules.[2] The hazardous decomposition products of this compound are expected to include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability of this compound, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed. The following sections outline generalized methodologies based on common practices for analyzing liquid amines and piperazine derivatives.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, inert sample pan (e.g., alumina (B75360) or platinum).

-

Ensure the sample forms a thin, even layer at the bottom of the pan to promote uniform heating.

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

-

Heating Rate: A linear heating rate of 10 °C/min is typically used. Slower rates (e.g., 5 °C/min) can provide better resolution of thermal events.

-

Temperature Range: From ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 600 °C).

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (T_onset), where significant mass loss begins.

-

Calculate the derivative of the mass loss curve (DTG curve) to identify the peak decomposition temperature(s) (T_peak), which corresponds to the maximum rate of mass loss.

-

Quantify the percentage of mass loss at different temperature ranges.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy of these transitions.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum or stainless steel pan.

-

Use an empty, sealed pan as a reference.

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Heating/Cooling Rate: A controlled linear rate, typically 10 °C/min.

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., -50 °C) to observe the glass transition and melting point.

-

Ramp up to a temperature below the expected decomposition temperature to observe any phase transitions.

-

Cool the sample at a controlled rate to observe crystallization.

-

A second heating ramp can be used to confirm the thermal history.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, decomposition).

-

Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.

Visualizing Experimental Workflows

The following diagrams illustrate the generalized workflows for TGA and DSC analysis of this compound.

Conclusion

This compound is a thermally robust molecule, exhibiting greater stability than its parent compound, piperazine. While specific quantitative data from TGA and DSC analyses are not widely published, the established methodologies outlined in this guide provide a clear framework for researchers and drug development professionals to perform their own assessments. A thorough understanding of its thermal properties is paramount for its safe and effective use in high-temperature applications. Further research to generate and publish specific TGA and DSC data for this compound would be highly beneficial to the scientific community.

References

1-(2-Hydroxyethyl)piperazine structural formula and molecular weight

This technical guide provides a comprehensive overview of 1-(2-Hydroxyethyl)piperazine, a pivotal chemical intermediate in pharmaceutical development and various industrial applications. Tailored for researchers, scientists, and drug development professionals, this document details its structural and physicochemical properties, outlines a key synthesis protocol, and visualizes the manufacturing process.

Core Properties of this compound

This compound, also known by synonyms such as N-(2-Hydroxyethyl)piperazine and 2-Piperazinoethanol, is a substituted piperazine (B1678402) that serves as a critical building block in organic synthesis.[1][2] Its structure, featuring a piperazine ring with a hydroxyethyl (B10761427) group, imparts desirable pharmacokinetic properties, making it a valuable scaffold in the synthesis of active pharmaceutical ingredients (APIs), particularly neuroleptic agents.[2][3][4][5]

Structural Formula:

The structural formula of this compound is presented below:

Physicochemical and Quantitative Data

A summary of the key quantitative properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C6H14N2O[1][3] |

| Molecular Weight | 130.19 g/mol [1][2][3] |

| CAS Number | 103-76-4[3] |

| Appearance | Colorless to pale yellow liquid[1][2] |

| Melting Point | -38.5 °C[5] |

| Boiling Point | 246 °C[2][3] |

| Density | 1.061 g/mL at 25 °C[2][3] |

| Flash Point | 135 °C[3] |

| Solubility | Soluble in water, ethanol, acetone, and ether benzene[3] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the reductive alkylation and cyclization of monoethanolamine and diethanolamine (B148213). This process is conducted in the presence of a hydrogen atmosphere and a hydrogenation-dehydrogenation catalyst.

Materials:

-

Monoethanolamine

-

Diethanolamine

-